molecular formula C13H18ClN3O B1437883 N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide CAS No. 1098340-16-9

N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide

Cat. No. B1437883
M. Wt: 267.75 g/mol
InChI Key: ZFLWFFGHBLRKGT-UHFFFAOYSA-N
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Description

Typically, a chemical description would include its systematic name, common name, and structural formula. The systematic name is based on the rules of the International Union of Pure and Applied Chemistry (IUPAC). The common name is the name that is widely used by the scientific community. The structural formula represents the arrangement of atoms in the molecule of the compound.



Synthesis Analysis

This involves the methods and procedures used to create the compound. It includes the reactants used, the conditions under which the reaction was carried out, and the yield of the product.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the mechanisms of these reactions and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, chemical stability, and reactivity.


Scientific Research Applications

Anti-inflammatory Properties

A study demonstrated the design, synthesis, and evaluation of compounds at the human histamine H4 receptor (H4R), identifying potent H4R ligands with significant anti-inflammatory properties in vivo. This research suggests the potential of these compounds for treating inflammatory conditions, highlighting the role of structure-activity relationships in developing new therapeutic agents (Smits et al., 2008).

Synthesis of Flunarizine

Flunarizine, a well-known calcium channel blocker with vasodilating effects and antihistamine activity, was synthesized through regioselective metal-catalyzed amination, showcasing an industrial approach to producing this drug. This study underscores the importance of innovative manufacturing processes in drug production (Shakhmaev et al., 2016).

Antidepressant and Antianxiety Activities

A novel series of compounds exhibited promising antidepressant and antianxiety activities, as evidenced by behavioral tests in mice. This research contributes to the development of new therapeutic options for mental health conditions, emphasizing the therapeutic potential of structurally diverse chemical compounds (Kumar et al., 2017).

Anticancer Activity

A series of novel compounds showed significant in vitro anticancer activity against various human cancer cell lines, supported by molecular docking studies. These findings offer insights into the development of new anticancer drugs and the importance of targeting specific molecular pathways (Boddu et al., 2018).

Acetylcholinesterase Inhibitors

The study focused on the synthesis of thiazole-piperazine derivatives as potent inhibitors of acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases like Alzheimer's. This research highlights the critical role of enzyme inhibition in therapeutic strategies (Yurttaş et al., 2013).

ACAT-1 Inhibition for Disease Treatment

A compound was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with significant selectivity and oral absorption. This research points to potential treatments for diseases involving ACAT-1 overexpression, emphasizing the therapeutic benefits of targeting specific enzymes (Shibuya et al., 2018).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.


Future Directions

This involves speculating on potential future research directions or applications for the compound based on its properties and behavior.


I hope this general information is helpful. For a specific compound like “N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide”, more detailed information would require specialized research or experimentation. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-10-8-11(2-3-12(10)14)16-13(18)9-17-6-4-15-5-7-17/h2-3,8,15H,4-7,9H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLWFFGHBLRKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2CCNCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233368
Record name N-(4-Chloro-3-methylphenyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide

CAS RN

1098340-16-9
Record name N-(4-Chloro-3-methylphenyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1098340-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-3-methylphenyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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